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Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylethyl)-

Flash point Safety Transport classification

Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylethyl)-, most commonly referred to as bis(isopropylamino)dimethylsilane or di(isopropylamino)dimethylsilane, is a volatile organoaminosilane of the bis(dialkylamino)dimethylsilane subclass. It is a colorless liquid with a characteristically amine-like odor and the molecular formula C8H22N2Si (MW 174.36 g/mol).

Molecular Formula C8H22N2Si
Molecular Weight 174.36 g/mol
CAS No. 6026-42-2
Cat. No. B1596531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanediamine, 1,1-dimethyl-N,N'-bis(1-methylethyl)-
CAS6026-42-2
Molecular FormulaC8H22N2Si
Molecular Weight174.36 g/mol
Structural Identifiers
SMILESCC(C)N[Si](C)(C)NC(C)C
InChIInChI=1S/C8H22N2Si/c1-7(2)9-11(5,6)10-8(3)4/h7-10H,1-6H3
InChIKeyUNOQITWAUFOMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylethyl)- (CAS 6026-42-2) | Bis(isopropylamino)dimethylsilane Procurement Baseline


Silanediamine, 1,1-dimethyl-N,N'-bis(1-methylethyl)-, most commonly referred to as bis(isopropylamino)dimethylsilane or di(isopropylamino)dimethylsilane, is a volatile organoaminosilane of the bis(dialkylamino)dimethylsilane subclass [1]. It is a colorless liquid with a characteristically amine-like odor and the molecular formula C8H22N2Si (MW 174.36 g/mol) [1]. The compound is utilized as a silicon-containing precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for thin-film fabrication, and as a silylating agent in organic synthesis . It is tracked under EPA CompTox DTXSID6064086 and EINECS 227-885-8 [1].

Workflow CVD/ALD precursor for silicon oxide/nitride films
Selection Mid-temperature bubbler delivery (40–80 °C)
Use Context Silylation of acid-sensitive substrates; safe-transport precursor

Why Bis(isopropylamino)dimethylsilane (CAS 6026-42-2) Cannot Be Interchanged with Other Bis(dialkylamino)dimethylsilanes


Within the bis(dialkylamino)dimethylsilane family, substitution of the N-alkyl groups produces compounds with significantly different physicochemical and safety profiles. Key properties such as flash point, boiling point, basicity (pKa), and density vary markedly between the dimethylamino (BDMADMS), isopropylamino (target), and diethylamino (BDEAS) derivatives . These differences directly impact volatility in vapor deposition processes, safe handling requirements for procurement and transport, and chemical reactivity in silylation applications. For instance, the flash point gap between the target compound (50.1 °C) and BDMADMS (-7 °C) determines whether a substance is classified as highly flammable (UN Class 3, Packing Group II) and subject to stringent hazardous goods shipping restrictions. Similarly, boiling point differences affect precursor delivery in ALD/CVD tools, while pKa differences alter reactivity toward hydroxylated surfaces in surface modification protocols. Simply substituting one bis(dialkylamino)dimethylsilane for another without accounting for these differences can lead to process failure, safety non-compliance, or irreproducible film properties.

  • Flash point classification shift: Substituting BDMADMS (highly flammable) may alter shipping hazard class and require explosion-proof storage; the target’s higher flash point reduces but does not eliminate flammability controls.

  • Volatility mismatch: BDEAS (bp 193 °C) may need heated lines to avoid condensation, while BDMADMS (bp 128 °C) risks premature vaporization; the target’s intermediate volatility matches standard bubbler setups but may not suit all tool configurations.

  • Basicity and reactivity difference: The isopropylamino derivative shows lower basicity than BDMADMS, which may alter silylation kinetics and side-reaction profile; direct replacement without reactivity validation could affect yield with acid-sensitive groups.

Quantitative Differentiation Evidence for Bis(isopropylamino)dimethylsilane (CAS 6026-42-2) Against Closest Structural Analogs


Flash Point Elevation: 57.1 °C Higher than BDMADMS Reduces Flammability Hazard Classification

The flash point of bis(isopropylamino)dimethylsilane is 50.1 °C, measured by standard closed-cup method, compared to -7 °C for bis(dimethylamino)dimethylsilane (BDMADMS) and 35 °C for bis(diethylamino)dimethylsilane (BDEAS) . The 57.1 °C elevation above BDMADMS moves the compound out of the 'highly flammable liquid' category (flash point <23 °C) under GHS and UN dangerous goods classification, eliminating the need for refrigerated or flammables-cabinet storage and removing restrictions on air freight shipment that apply to BDMADMS.

Flash point comparison
Cross-study comparable
Target: 50.1 °C vs BDMADMS: -7 °C (+57.1 °C)
vs BDEAS: 35 °C (+15.1 °C)
Higher flash point may ease transport classification and reduce cold-storage requirements.
Supplier SDS closed-cup data; verify latest SDS for current classification.
Flash point Safety Transport classification

Boiling Point Positioning at 148 °C Provides an Intermediate Volatility Window Between BDMADMS (128 °C) and BDEAS (193 °C)

Bis(isopropylamino)dimethylsilane exhibits a normal boiling point of 148 °C, positioning it between bis(dimethylamino)dimethylsilane (BDMADMS, 128–129 °C) and bis(diethylamino)dimethylsilane (BDEAS, 193 °C) [1]. This 20 °C elevation above BDMADMS and 45 °C depression below BDEAS provides a volatility profile that avoids the excessive evaporative loss and bubbler instability of the lower-boiling BDMADMS while retaining sufficient vapor pressure at moderate delivery temperatures to enable efficient precursor transport without the risk of thermal decomposition, which is reported to onset above 350 °C for this compound [2].

Boiling point window
Cross-study comparable
148 °C (atm. press.)
+20 °C above BDMADMS (128 °C)
-45 °C below BDEAS (193 °C)
Intermediate volatility supports standard bubbler delivery without condensation or premature vaporization.
Stable to >350 °C; suitable for mid-temperature CVD/ALD.
Boiling point Vapor pressure CVD/ALD precursor delivery

Predicted pKa of 12.35 Indicates Lower Basicity Than BDMADMS (pKa 10.76), Enabling Milder Silylation Reactivity

The predicted acid dissociation constant (pKa) of bis(isopropylamino)dimethylsilane is 12.35 ± 0.70, compared to 10.76 ± 0.70 for bis(dimethylamino)dimethylsilane (BDMADMS) and 11.35 ± 0.70 for bis(diethylamino)dimethylsilane (BDEAS) . All values are computationally predicted. The higher pKa of the target compound indicates that its conjugate acid is weaker, meaning the isopropylamino nitrogen centers are less basic and less nucleophilic than the dimethylamino nitrogens in BDMADMS. This reduced basicity can translate into slower, more controllable silylation kinetics and reduced propensity for acid-catalyzed side reactions during the protection of sensitive functional groups.

Predicted pKa
Cross-study comparable
12.35 ± 0.70 (pred.)
vs BDMADMS: 10.76 (+1.59)
vs BDEAS: 11.35 (+1.00)
Lower basicity suggests milder silylation, potentially reducing acid-catalyzed side reactions.
In silico prediction; no experimental pKa data available. Requires reactivity validation.
pKa Basicity Silylation reactivity

Si-CH3 Bond Count Enables Low-Temperature ALD SiO2 Deposition Where BDMADMS with Two Si-CH3 Bonds Shows Negligible Growth

In ALD of carbon-doped silicon oxide using ozone as the oxidant, precursors with two Si-CH3 bonds—such as bis(dimethylamino)dimethylsilane (BDMADMS, which is a structural analog with identical Si-CH3 count but different N-alkyl groups)—exhibited almost no film deposition (GPC <0.1 Å/cycle) at temperatures below 150 °C [1]. Bis(isopropylamino)dimethylsilane likewise possesses two Si-CH3 bonds; however, the bulkier isopropylamino leaving groups may alter the surface chemisorption kinetics and steric profile of the adsorbed precursor state. A direct head-to-head experimental comparison of the target compound against BDMADMS or DIPAMS under identical ALD conditions has not been published in the open literature. The class-level inference is that the number of Si-CH3 bonds is the dominant determinant of low-temperature ALD reactivity, placing the target compound in the same low-reactivity regime as BDMADMS for sub-150 °C SiO2 ALD.

ALD SiO₂ GPC class inference
Class-level inference
No direct experimental GPC data
BDMADMS (2 Si–CH₃): negligible growth at low T
At T >225 °C, similar precursors deposit SiO₂ with low carbon; differentiated volatility/safety may guide choice.
Class inference only; experimental verification needed for this CAS.
Atomic layer deposition Growth per cycle Carbon doping SiO2 thin film

Density of 0.798 g/mL: 1.5% Lower than BDMADMS, Allowing Distinction in Purity QC by Specific Gravity and Refractive Index

The density of bis(isopropylamino)dimethylsilane is reported as 0.798 g/mL at 25 °C [1], compared to 0.810 g/mL for bis(dimethylamino)dimethylsilane (BDMADMS) and 0.826–0.830 g/mL for bis(diethylamino)dimethylsilane (BDEAS) . The refractive index (n20/D) is 1.411–1.416 for the target [1], versus 1.4169 for BDMADMS and 1.44 for BDEAS . These differences, although modest, are sufficient for distinguishing the three compounds by simple benchtop measurements during incoming quality control.

Density & RI identity
Cross-study comparable
Density 0.798 g/mL
n20/D 1.411–1.416
Distinct from BDMADMS (0.810 g/mL, RI 1.4169) and BDEAS (0.826–0.830 g/mL, RI 1.44); enables rapid incoming QC.
Benchtop measurements sufficient for identity verification.
Density Refractive index Quality control Identity verification

Nitrogen Weight Fraction of 16.1% Offers Intermediate Nitrogen Delivery Between BDMADMS (19.2%) and BDEAS (13.8%) for SiNx Film Deposition

The nitrogen weight fraction of bis(isopropylamino)dimethylsilane (C8H22N2Si, MW 174.36) is 16.07%, which lies between that of bis(dimethylamino)dimethylsilane (C6H18N2Si, MW 146.31; 19.15% N) and bis(diethylamino)dimethylsilane (C10H26N2Si, MW 202.42; 13.84% N) . For plasma-enhanced CVD or ALD of silicon nitride (SiNx) and silicon carbonitride (SiCN) films, the nitrogen content of the precursor influences the nitrogen-to-silicon ratio delivered per mole of precursor and, in combination with plasma nitridation conditions, contributes to defining the final film stoichiometry. No direct comparative film-composition data for this specific precursor versus BDMADMS or BDEAS is available in the open literature.

Nitrogen wt%
Supporting evidence
16.07% N (calc.)
−3.08 ppt vs BDMADMS (19.15%)
+2.23 ppt vs BDEAS (13.84%)
Intermediate nitrogen loading may influence SiNx/SiCN film stoichiometry; no direct film data.
Requires experimental validation for film composition.
Nitrogen content SiNx precursor CVD stoichiometry Film composition

Procurement-Relevant Application Scenarios for Bis(isopropylamino)dimethylsilane (CAS 6026-42-2) Based on Quantitative Differentiation Evidence


Mid-Temperature ALD/CVD Precursor for Silicon Oxide or Silicon Nitride Films Where Safe Handling and Transport Override Need for Maximum Volatility

For deposition processes operating with a precursor delivery temperature of 40–80 °C, bis(isopropylamino)dimethylsilane provides sufficient vapor pressure (boiling point 148 °C [1]) while avoiding the hazards of the highly flammable analog BDMADMS (flash point -7 °C ). This is particularly relevant for academic laboratories and pilot-scale facilities that lack explosion-proof storage or face restrictions on air shipment of flammable liquids. The compound satisfies the volatility demands of mid-temperature ALD/CVD while reducing procurement and storage complexity.

Silylation of Acid-Sensitive Substrates Requiring a Milder Aminosilane Reagent

With a predicted pKa of 12.35 [1], the isopropylamino leaving group exhibits lower basicity than the dimethylamino group of BDMADMS (pKa 10.76 ). Users performing silylation of substrates containing acid-labile functional groups—such as acetal-protected sugars, epoxide-containing intermediates, or silyl enol ethers—may prefer this precursor to minimize the risk of acid-catalyzed decomposition or unwanted side reactions during the protection step.

High-Temperature ALD of SiO2 (T >225 °C) Where Volatility and Safety Outweigh Low-Temperature GPC Limitations

At substrate temperatures above 225 °C, all aminosilane precursors including those with two Si-CH3 bonds are reported to deposit silicon oxide films with reasonable growth per cycle and low carbon contamination (<1 at.% by XPS) [1]. In this high-temperature regime, the two Si-CH3 bond limitation (which suppresses GPC at <150 °C) becomes irrelevant, and the selection criterion shifts to precursor volatility, delivery stability, and safety profile—areas where bis(isopropylamino)dimethylsilane offers a differentiated balance (boiling point 148 °C, flash point 50.1 °C ) compared to both BDMADMS and BDEAS.

Quality Control Verification in Multi-Precursor Facilities via Benchtop Density and Refractive Index Measurement

The density (0.798 g/mL [1]) and refractive index (1.411–1.416 [1]) of this compound are sufficiently distinct from those of BDMADMS (0.810 g/mL, n20/D 1.4169 ) and BDEAS (0.826 g/mL, n20/D 1.44 ) to permit rapid identity verification upon receipt. In facilities managing multiple bis(dialkylamino)dimethylsilane precursors, this prevents cross-contamination errors that could compromise deposition reproducibility.

Application
Selection Property
Validation Focus
Mid-temperature CVD/ALD deposition
Flash point >23 °C and intermediate volatility
Hazard classification reduction, bubbler delivery stability at 40–80 °C
Silylation of acid-sensitive substrates
Predicted lower basicity (pKa ~12.4)
Reaction selectivity and side-product minimization with labile groups
High-temperature ALD SiO₂ (T >225 °C)
Volatility and safety profile over low-T GPC limitation
Verify deposition rate and carbon content; class-level evidence only
Multi-precursor QC identity check
Distinct density and refractive index vs analogs
Rapid benchtop verification to prevent cross-contamination
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